Cas no 404844-03-7 (N-Desmethyl Imatinib Mesylate)

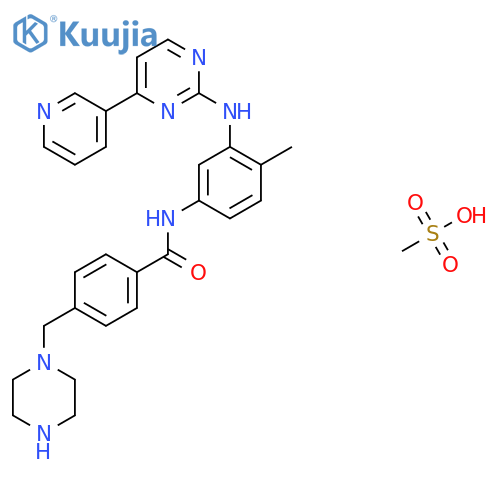

N-Desmethyl Imatinib Mesylate structure

商品名:N-Desmethyl Imatinib Mesylate

CAS番号:404844-03-7

MF:C29H33N7O4S

メガワット:575.681824445724

CID:2086919

N-Desmethyl Imatinib Mesylate 化学的及び物理的性質

名前と識別子

-

- N-Desmethyl Imatinib Mesylate

- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate

- BRTOZFXRYMYSOF-UHFFFAOYSA-N

- VU0493838-1

- N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide methanesulfonate

- Methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmet

-

- インチ: 1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4)

- InChIKey: BRTOZFXRYMYSOF-UHFFFAOYSA-N

- ほほえんだ: S(C)(=O)(=O)O.O=C(C1C=CC(=CC=1)CN1CCNCC1)NC1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 41

- 回転可能化学結合数: 7

- 複雑さ: 771

- トポロジー分子極性表面積: 158

N-Desmethyl Imatinib Mesylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D292345-50mg |

N-Desmethyl Imatinib Mesylate |

404844-03-7 | 50mg |

$ 1946.00 | 2023-09-08 | ||

| TRC | D292345-5mg |

N-Desmethyl Imatinib Mesylate |

404844-03-7 | 5mg |

$ 253.00 | 2023-09-08 |

N-Desmethyl Imatinib Mesylate 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

404844-03-7 (N-Desmethyl Imatinib Mesylate) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量